molecular formula C13H7N3O5 B8283455 2-(m-Nitrophenyl)-5-nitrobenzoxazole

2-(m-Nitrophenyl)-5-nitrobenzoxazole

Cat. No.: B8283455
M. Wt: 285.21 g/mol
InChI Key: UBDZNJJNPLMUHV-UHFFFAOYSA-N
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Description

2-(m-Nitrophenyl)-5-nitrobenzoxazole is a benzoxazole derivative featuring a meta-nitrophenyl substituent at position 2 and a nitro group at position 5. This compound is synthesized via a two-step process: (1) condensation of sodium 2-amino-4-nitrophenolate with nitrobenzoyl chloride to form an ester intermediate, followed by (2) cyclization under strong acid catalysis .

Properties

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

5-nitro-2-(3-nitrophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7N3O5/c17-15(18)9-3-1-2-8(6-9)13-14-11-7-10(16(19)20)4-5-12(11)21-13/h1-7H

InChI Key

UBDZNJJNPLMUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Nitro-Substituted Heterocycles
Compound Name Core Structure Substituents Molecular Weight LogP PSA (Ų) Key Applications
This compound Benzoxazole 2-m-Nitrophenyl, 5-nitro Not reported Not reported Not reported Pharmaceutical intermediates
5-Nitro-3-phenyl-2,1-benzisoxazole Benzisoxazole 5-nitro, 3-phenyl Not reported 3.93 71.85 Research reagent
2-Hydroxy-5-nitro-N-phenylbenzamide Benzamide 2-hydroxy, 5-nitro, N-phenyl Not reported Not reported Not reported Precursor for benzoxazepines
p-Nitrophenyl 2-S-acetate Acetate ester p-Nitro Not reported Not reported Not reported Model for hydrolysis studies
Table 2: Reactivity Comparison of Nitrophenyl Derivatives
Compound Type Reactivity with Hydrolysis Reactivity with Aminolysis Selectivity (Aminolysis vs. Hydrolysis)
p-Nitrophenyl 2-S-acetate High Moderate Moderate selectivity
m-Nitrophenyl 2-S-acetate High Moderate Similar to para isomer
This compound Not studied High (post-hydrogenation) High in reduced form

Research Findings

  • Synthetic Efficiency : The cyclization step for this compound achieves high yields under mild conditions, making it scalable for industrial production .
  • Safety Considerations : Nitro-substituted aromatics (e.g., 5-(3-nitrophenyl)-2-furaldehyde) often exhibit irritant properties, warranting careful handling .

Preparation Methods

Oxime-Chlorination Route

A prior approach reacts 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by chlorination and reaction with 2-amino-4-nitrophenol. While conceptually viable, this method suffers from low yields (<40%) and cumbersome purification steps due to multiple intermediates.

Direct Acylation-Cyclization

Another route involves condensing 2-aminophenol derivatives with benzoyl chlorides, but competing acylation at both hydroxyl and amino groups generates diacylated byproducts, reducing yield and purity.

Hydrogenation Step Optimization

The Pd/C-catalyzed hydrogenation is highly efficient, achieving near-quantitative reduction of nitro groups. Key parameters include:

  • Solvent Choice: Tetrahydrofuran enhances catalyst activity and product solubility.

  • Pressure: 0.9±0.1 MPa balances reaction rate and safety.

  • Temperature: 65±1°C minimizes side reactions like over-reduction.

Post-hydrogenation decolorization with activated carbon and vacuum drying further elevate purity to 99.8%.

Scalability and Industrial Applicability

Example 7 in the patent demonstrates scalability, producing 131.8 g of 2-(4-nitrophenyl)-5-nitrobenzoxazole with 92.5% yield . Consistent results across batch sizes (30–90 g) confirm the method’s robustness, making it suitable for industrial production.

Q & A

Q. What are the standard synthetic routes for preparing 2-(m-Nitrophenyl)-5-nitrobenzoxazole, and how can reaction conditions influence yield?

The compound is typically synthesized via a multi-step process. A common method involves:

  • Step 1 : Condensation of sodium 2-amino-4-nitrophenolate with nitrobenzoyl chloride to form an ester intermediate.
  • Step 2 : Cyclization under strong acid catalysis (e.g., H₂SO₄) to yield 2-(nitrophenyl)-5-nitrobenzoxazole.
  • Step 3 : Hydrogenation using Pd/C to reduce nitro groups to amines if required. Reaction temperature (e.g., 130°C under solvent-free conditions) and catalysts (e.g., K₂CO₃) significantly affect cyclization efficiency and yield . Microwave-assisted synthesis (120°C, 20–30 min) can accelerate steps involving bromo-substituted reactants .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation patterns (e.g., [M+–CO₂CH₃] ions) .
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
  • UV-Vis Spectroscopy : To assess nitro group electronic transitions.

Q. How is this compound screened for preliminary biological activity?

Initial screening involves:

  • Antimicrobial Assays : Disk diffusion or microdilution against bacterial/fungal strains.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme Inhibition Studies : Kinetic profiling against viral proteases or oxidoreductases .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzoxazole 5-position improves antimicrobial potency .
  • Scaffold Hybridization : Coupling with tetrazole or thiadiazole moieties enhances antiviral activity via π-π stacking interactions .
  • Hydrogenation : Reducing nitro groups to amines increases solubility and target binding affinity .

Q. What kinetic insights govern the hydrolysis and aminolysis of nitro-substituted benzoxazole esters?

  • Leaving Group Effects : p- and m-Nitrophenyl esters exhibit similar reactivity despite differing pKa values, suggesting transition-state stabilization dominates over leaving group acidity .
  • pH Dependence : Hydrolysis rates peak near physiological pH (7–8), while aminolysis selectivity improves under mildly basic conditions (pH 9–10) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Reproducibility Checks : Validate protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Cross-Validation : Compare NMR shifts with DFT-calculated spectra or X-ray crystallography data .
  • Error Analysis : Quantify impurities (e.g., unreacted nitrobenzoyl chloride) via HPLC .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Enzyme Binding : Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., His57 in serine proteases) .
  • Oxidative Stress Induction : Nitro reduction generates reactive intermediates (e.g., nitro radicals) that disrupt microbial redox balance .

Q. What are the pitfalls in optimizing synthetic scalability, and how can they be mitigated?

  • Byproduct Formation : Nitro group over-reduction during hydrogenation can be minimized using lower H₂ pressure or poisoned catalysts (e.g., Lindlar’s catalyst) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but require rigorous drying to avoid side reactions .

Methodological Considerations

Q. How do computational methods aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Model transition states for cyclization or hydrolysis, guiding solvent/catalyst selection .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity to prioritize synthetic targets .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential nitro compound volatility .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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